6-Bromo-7-fluoro-1H-indazol-3-amine

Catalog No.
S14465498
CAS No.
M.F
C7H5BrFN3
M. Wt
230.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-fluoro-1H-indazol-3-amine

Product Name

6-Bromo-7-fluoro-1H-indazol-3-amine

IUPAC Name

6-bromo-7-fluoro-1H-indazol-3-amine

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

InChI

InChI=1S/C7H5BrFN3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12)

InChI Key

MOMOHFKERIDNMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NN2)N)F)Br

6-Bromo-7-fluoro-1H-indazol-3-amine is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on the indazole ring. This compound, with the molecular formula C7H5BrFN3C_7H_5BrFN_3 and a molecular weight of approximately 212.05 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The unique combination of halogen atoms contributes to its distinctive chemical properties, influencing both its reactivity and biological interactions.

, including:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, allowing for the modification of its chemical structure.
  • Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of other indazole derivatives.

Common reagents for these reactions include sodium hydride for substitutions and lithium aluminum hydride for reductions .

The biological activity of 6-Bromo-7-fluoro-1H-indazol-3-amine is notable, particularly in the context of its potential therapeutic applications. Indazole derivatives have been associated with a range of biological effects, including:

  • Antitumor Activity: Compounds in this class have shown promise as anticancer agents by inhibiting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties: Some studies suggest that these compounds may possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: The compound may interfere with inflammatory processes, offering potential benefits in treating inflammatory diseases.

The mechanism of action typically involves interactions with various biochemical pathways, including those related to cell proliferation and apoptosis .

The synthesis of 6-Bromo-7-fluoro-1H-indazol-3-amine can be achieved through several methods:

  • Starting Materials: The synthesis often begins with 2-bromo-6-fluorobenzaldehyde, which reacts with hydrazine to form an intermediate hydrazone.
  • Cyclization: The hydrazone undergoes cyclization to yield the desired indazole structure.
  • Optimization: Reaction conditions such as temperature, solvent choice, and catalyst use (e.g., copper or palladium) are optimized for high yield and purity.

Industrial production may involve large-scale synthesis techniques to ensure efficiency .

6-Bromo-7-fluoro-1H-indazol-3-amine has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Its unique structure makes it a valuable scaffold for designing new therapeutic agents targeting various diseases, particularly cancers.
  • Biochemical Research: Used as a tool compound to study biological pathways and mechanisms due to its ability to modulate specific targets within cells.
  • Material Science: Potential applications in creating functional materials due to its unique electronic properties.

Interaction studies involving 6-Bromo-7-fluoro-1H-indazol-3-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines or isolated tissues.

Such studies help elucidate the compound's pharmacokinetics and pharmacodynamics, providing insights into its therapeutic potential .

Several compounds share structural similarities with 6-Bromo-7-fluoro-1H-indazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-indazoleLacks fluorine at the 7th positionSimpler structure; less reactivity due to fewer halogens
6-Fluoro-1H-indazoleLacks bromine at the 4th positionMore polar; different reactivity profile
3-Amino-1H-indazoleLacks both bromine and fluorineBasic amine functionality; different biological activity
6-Bromo-1-methylindazol-3-amineContains a methyl groupAltered lipophilicity; influences bioavailability

The uniqueness of 6-Bromo-7-fluoro-1H-indazol-3-amine lies in its dual halogen substitution pattern, which enhances its potential as a versatile scaffold for drug design while influencing its reactivity and biological interactions significantly .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.96509 g/mol

Monoisotopic Mass

228.96509 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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